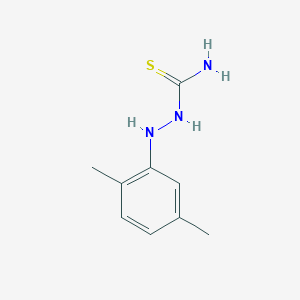

(2,5-Dimethylanilino)thiourea

Description

Evolution and Significance of Thiourea (B124793) Scaffold in Organic Chemistry

The thiourea scaffold, characterized by the formula SC(NH₂)₂, has a structure analogous to urea (B33335), with a sulfur atom replacing the oxygen atom. mdpi.comwikipedia.org This substitution imparts distinct chemical properties that have made thiourea and its derivatives indispensable reagents and building blocks in organic synthesis. mdpi.comwikipedia.org Thioureas exist in tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. mdpi.com The versatility of the thiourea moiety allows for the synthesis of a wide array of heterocyclic compounds, such as pyrimidines and aminothiazoles, which are precursors to various pharmaceuticals. wikipedia.org The ability of the nitrogen and sulfur atoms to act as both hydrogen-bond donors and acceptors, as well as their coordination capabilities with metal ions, underpins their extensive use in catalysis and materials science. nih.govanalis.com.myrsc.org

Overview of Research Trajectories for Substituted Thioureas

Substituted thioureas, where one or more hydrogen atoms of the amino groups are replaced by other functional groups, have been the focus of extensive research due to their diverse applications. These derivatives are integral to the development of organocatalysts, which offer a greener alternative to traditional metal-based catalysts. chemicalbook.commdpi.comresearchgate.net The strategic placement of substituents on the thiourea core allows for fine-tuning of the molecule's electronic and steric properties, leading to highly selective and efficient catalysts for a range of asymmetric reactions. tandfonline.commdpi.com Furthermore, substituted thioureas are prominent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. mdpi.combohrium.com Research has also explored their use as chemosensors, corrosion inhibitors, and in the synthesis of polymers and agrochemicals. mdpi.comacs.org

Research Scope and Aims for (2,5-Dimethylanilino)thiourea Investigation

The investigation into this compound is driven by the need to understand how the specific substitution pattern on the phenyl ring influences the compound's chemical behavior and potential applications. The primary aims of this research are to:

Elucidate efficient synthetic pathways for this compound.

Characterize its structural and spectroscopic properties in detail.

Investigate its chemical reactivity and stability.

Explore its potential as a ligand in coordination chemistry and as a precursor in the synthesis of novel organic molecules.

This focused study on this compound contributes to the broader understanding of structure-property relationships within the thiourea class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylanilino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOJKRFUDRHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251255 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56737-76-9 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2,5 Dimethylanilino Thiourea

The synthesis of (2,5-Dimethylanilino)thiourea, a disubstituted thiourea (B124793), can be achieved through several established methods for forming the thiourea linkage. A common and straightforward approach involves the reaction of 2,5-dimethylaniline (B45416) with an appropriate isothiocyanate or a thiocarbonyl transfer reagent.

One prevalent synthetic route is the reaction of 2,5-dimethylaniline with an acyl isothiocyanate, which is often generated in situ. For instance, the reaction of an acid chloride with a thiocyanate (B1210189) salt produces an acyl isothiocyanate, which then readily reacts with the primary amine of 2,5-dimethylaniline to form the N-acyl-(2,5-dimethylanilino)thiourea. Subsequent hydrolysis can yield the desired this compound.

A more direct method involves the use of thiophosgene (B130339) or its equivalents, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). iucr.org In this process, 2,5-dimethylaniline is treated with TCDI to form an intermediate isothiocyanate, which can then react with ammonia (B1221849) or another amine. Alternatively, reacting two equivalents of 2,5-dimethylaniline with TCDI would lead to the symmetrical N,N'-bis(2,5-dimethylphenyl)thiourea. To synthesize the monosubstituted this compound, a common precursor is ammonium (B1175870) thiocyanate, which reacts with a benzoyl chloride to form benzoyl isothiocyanate. This intermediate then reacts with 2,5-dimethylaniline, followed by basic hydrolysis to remove the benzoyl group, yielding the target compound.

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl group, distinct signals for the two methyl groups, and broad signals for the NH and NH₂ protons of the thiourea moiety. The chemical shifts and coupling patterns are indicative of the substitution pattern on the aromatic ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, and a characteristic downfield signal for the C=S carbon of the thiourea group. |

| FT-IR | Characteristic absorption bands for N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a strong band for the C=S stretching vibration (thioamide band). |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound, along with a characteristic fragmentation pattern that helps to confirm the structure. |

Coordination Chemistry of 2,5 Dimethylanilino Thiourea and Thiourea Ligands

Ligand Properties and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by amino groups. This structure provides multiple potential donor sites, leading to a rich and varied coordination chemistry.

Thiourea and its substituted derivatives are highly versatile ligands capable of coordinating to metal centers in several forms. tandfonline.commdpi.com Their adaptability arises from the combination of soft sulfur and hard nitrogen donor atoms. tandfonline.com

Neutral Ligands: In their most common form, thioureas act as neutral, monodentate ligands, typically binding to metal ions through the sulfur atom. tandfonline.commdpi.com This is due to the sulfur atom's soft nature, making it a preferred binding site for soft Lewis acids like many transition metals. acs.org

Mono-anionic Ligands: Upon deprotonation of one of the nitrogen atoms, thiourea derivatives can act as mono-anionic ligands. tandfonline.commdpi.com This usually results in a bidentate coordination mode, where the ligand chelates to the metal center through both the sulfur and one nitrogen atom, forming a stable four-membered ring. tandfonline.commdpi.com This mode of coordination is often facilitated in a basic medium. mdpi.com

Di-anionic Ligands: Further deprotonation leads to the formation of di-anionic thiourea ligands. tandfonline.commdpi.com These ligands also typically chelate in an S,N-bidentate fashion. tandfonline.com The formation of dianionic complexes is less common but has been observed, particularly with certain platinum group metals. tandfonline.com

The ability to exist in these different protonation states allows for fine-tuning of the electronic properties and coordination behavior of the resulting metal complexes. mdpi.com

The primary donor atoms in thiourea derivatives are the sulfur of the thiocarbonyl group and the nitrogen atoms of the amino groups. mdpi.com The coordination mode depends on several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. mdpi.comacs.org

S-Coordination (Monodentate): The most frequent coordination mode involves the sulfur atom acting as a donor to the metal center. mdpi.comacs.org This monodentate binding is typical when the thiourea ligand is neutral. mdpi.com The preference for sulfur donation is explained by Hard-Soft Acid-Base (HSAB) theory, where the soft sulfur atom readily coordinates to soft or borderline metal ions like Pt(II), Pd(II), and Cu(I). acs.orgunivie.ac.at

S,N-Coordination (Bidentate): In the deprotonated (anionic) state, thioureas often act as bidentate chelating ligands, coordinating through both the sulfur and a nitrogen atom. mdpi.comwaikato.ac.nz This creates a stable four-membered metallacycle. tandfonline.com

S,O-Coordination (Bidentate): For acylthiourea derivatives, which contain an additional carbonyl group, a six-membered chelate ring can be formed through coordination via the thiourea sulfur and the acyl oxygen atoms. tandfonline.comrsc.org

Bridging Ligand: The sulfur atom of a thiourea ligand can also bridge two metal centers, although this is less common. mdpi.comunivie.ac.at

The electronic and steric properties of the substituents on the nitrogen atoms significantly influence the ligand's coordination behavior. conicet.gov.arresearchgate.net

Electronic Effects: Electron-withdrawing groups (e.g., acyl, sulfonyl) attached to the nitrogen atoms increase the acidity of the N-H protons, facilitating deprotonation and the formation of anionic ligands. tandfonline.comwaikato.ac.nz These substituents can also introduce additional donor atoms (like oxygen), expanding the coordination possibilities. tandfonline.comrsc.org Conversely, electron-donating groups, such as the dimethylanilino group in (2,5-Dimethylanilino)thiourea, increase the electron density on the donor atoms, potentially enhancing their donor capability.

Steric Effects: Bulky substituents on the nitrogen atoms can sterically hinder certain coordination modes or influence the geometry of the resulting complex. waikato.ac.nz For instance, steric bulk may favor monodentate S-coordination over bidentate chelation. In this compound, the methyl groups on the aniline (B41778) ring impose steric constraints that can affect the orientation of the ligand upon coordination.

Binding Sites and Donor Atom Preferences (Sulfur, Nitrogen)

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is generally straightforward, and the resulting compounds can be thoroughly characterized by various spectroscopic techniques.

Complexes of thiourea derivatives with a wide range of transition metals have been synthesized and studied. The preparation typically involves reacting a metal salt with the thiourea ligand in a suitable solvent. mdpi.comconicet.gov.ar

Copper(II): Cu(II) complexes of thiourea derivatives have been prepared, often resulting in square-planar or distorted octahedral geometries. rsc.orgiiste.org For example, N,N-dialkyl-N'-3-chlorobenzoylthiourea ligands react with Cu(II) acetate (B1210297) in methanol (B129727) to form complexes where the ligand coordinates through sulfur and oxygen atoms. rsc.org

Nickel(II): Ni(II) complexes with N-allyl-N'-(4'-methylthiazol-2-yl)thiourea have been synthesized, yielding square-planar geometries where the ligand acts as a bidentate S,N-donor. jmaterenvironsci.com Depending on the specific ligand, Ni(II) can form either four-membered S,N chelates or six-membered S,O chelates. tandfonline.com

Palladium(II) and Platinum(II): Pd(II) and Pt(II) readily form stable, square-planar complexes with thiourea derivatives. jmaterenvironsci.comrsc.org These soft metal ions show a strong affinity for the soft sulfur donor. acs.org Depending on reaction conditions, both neutral monodentate and anionic bidentate coordination modes are observed. mdpi.comresearchgate.net For example, diacylthioureas react with Pt(II) and Pd(II) precursors to form S,N bidentate chelate complexes. waikato.ac.nzrsc.org

Gold(III): Au(III) complexes with thiourea ligands have also been reported. waikato.ac.nz Symmetric diacylated thioureas have been shown to form S,N-coordinated metallocycles with Au(III) centers. waikato.ac.nzrsc.org

Spectroscopic methods are essential for elucidating the structure and bonding in metal-thiourea complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode. chemrevlett.com

The ν(N-H) stretching vibration, typically found around 3100-3400 cm⁻¹, often disappears upon deprotonation and coordination of the nitrogen atom. mdpi.com

The ν(C=S) band, appearing in the 700-1100 cm⁻¹ region, typically shifts to a lower frequency upon coordination of the sulfur atom, indicating a weakening of the C=S double bond. mdpi.comiiste.org

The ν(C-N) band often shifts to a higher frequency upon chelation, suggesting an increase in the double bond character due to electron delocalization within the chelate ring. mdpi.com

| Complex | Ligand ν(C=S) (cm⁻¹) | Complex ν(C=S) (cm⁻¹) | Coordination Mode |

| [Ni(FAT)₂]Cl₂ | 1100 | - | S,N-bidentate |

| [Cu(FAT)₂]Cl₂ | 1100 | - | S,N-bidentate |

| [Pd(HL)Cl₂] | 1563 (thiazole ring) | 1551-1558 | S,N-bidentate |

| [NiL₂] | 1563 (thiazole ring) | 1526-1530 | S,N-bidentate |

| Data derived from spectroscopic studies of 2-furaldehyde thiourea (FAT) and N-allyl-N'-(4'-methylthiazol-2-yl)thiourea (HL) complexes. A direct shift value for C=S was not always provided, but shifts in other bands confirmed the coordination mode. iiste.orgjmaterenvironsci.com |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. iiste.orggrafiati.com The positions of these bands can provide information about the geometry of the complex. For instance, the electronic spectra of Ni(II) and Pd(II) complexes can help confirm a square-planar geometry. jmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing these complexes in solution.

In ¹H NMR , the signal for the N-H proton often broadens or disappears upon coordination or deprotonation. jmaterenvironsci.com Shifts in the signals of protons adjacent to the donor atoms can also confirm coordination. univie.ac.at

In ¹³C NMR , the most significant change is observed for the thiocarbonyl carbon (C=S). This signal, typically found downfield (around 170-184 ppm), shifts upon coordination, reflecting the change in the electronic environment of the carbon atom. mdpi.comunivie.ac.at This shift provides direct evidence of sulfur coordination. mdpi.com

| Compound | ¹³C Chemical Shift δ(C=S) (ppm) |

| Free N-Phenylmorpholine-4-Carbothioamide | ~168 |

| Metal Complexes of N-Phenylmorpholine-4-Carbothioamide | 174.80–177.31 |

| Data shows a downfield shift of ~6 ppm upon coordination, indicating decreased electron density on the thiocarbonyl carbon. mdpi.com |

Electrochemical Studies of Thiourea Metal Complexes

The electrochemical behavior of metal complexes with thiourea and its derivatives, such as this compound, provides crucial insights into their redox properties and the nature of the metal-ligand interactions. Cyclic voltammetry (CV) is a primary technique employed for these investigations, revealing information about oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the complexes in different oxidation states.

Studies on copper(I) complexes with N,N'-diphenylthiourea have shown that the electrochemical properties are significantly influenced by the nature of the ligands and any coordinated anions. scienceasia.org For instance, the oxidation of the metal center can be inhibited by strongly coordinating anions like chloride and bromide, while iodide complexes show different behavior due to the oxidation of the halide itself. researchgate.net In solution, copper(I) complexes of N,N'-diphenylthiourea exhibit oxidation potentials that are shifted to more positive values, indicating that the complex is more difficult to oxidize than the free ligand. scienceasia.orgresearchgate.net This shift is a common feature in metal-thiourea complexes and is attributed to the stabilization of the metal's d-orbitals upon coordination.

The redox processes in these complexes are often centered on the metal ion. For example, copper(II) complexes with certain thiourea derivatives can exhibit a reversible Cu(II)/Cu(I) redox couple. uobasrah.edu.iq The potential at which this occurs is dependent on the specific substituents on the thiourea ligand. The electron-donating or withdrawing nature of these substituents can modulate the electron density at the metal center, thereby tuning the redox potential. In some cases, thiourea ligands themselves can act as reducing agents, leading to the formation of Cu(I) complexes even when starting with a Cu(II) salt. uobasrah.edu.iq

In a study of copper(II) complexes with azomethine thiourea ligands, cyclic voltammograms in DMSO solution showed a reversible redox wave corresponding to the Cu(II)/Cu(I) process. samipubco.com This reversibility suggests that the coordination environment around the copper ion is stable in both oxidation states. The specific potential values for these processes are diagnostic of the electronic environment created by the coordinating atoms of the ligand.

Below is a data table summarizing representative electrochemical data for some thiourea metal complexes, which can provide a comparative basis for understanding the properties of complexes with ligands like this compound.

| Complex/Compound | Redox Process | Potential (V) vs. Ref. | Method/Conditions | Reference |

| [Cu(DPTU)₂Cl] | Oxidation | Shifted to more positive values | CV in CH₃CN | scienceasia.org |

| [Cu(DPTU)₂Br] | Oxidation | Shifted to more positive values | CV in CH₃CN | scienceasia.org |

| [Cu(DPTU)₂I] | Oxidation | Shifted to more positive values | CV in CH₃CN | scienceasia.org |

| Cobalt(II) complex with N-benzoyl-N'-(p-tolyl)thiourea | Co(II)/Co(III) | +0.36 | CV in acetonitrile | uobasrah.edu.iq |

| Copper(II) complex with N-benzoyl-N'-(p-tolyl)thiourea | Cu(II)/Cu(I) | -0.35 | CV in acetonitrile | uobasrah.edu.iq |

| Thiourea | Oxidation to formamidine (B1211174) disulfide | ~+0.5 | CV on Pt electrode | electrochemsci.org |

| Formamidine disulfide | Reduction to thiourea | ~-0.25 | CV on Pt electrode | electrochemsci.org |

| *DPTU = N,N'-diphenylthiourea |

Structural Insights into Metal-Thiourea Coordination

Intramolecular Hydrogen Bonding within Metal-Thiourea Complexes

In mononuclear copper(I) and silver(I) halide complexes with sterically bulky thiourea ligands, intramolecular hydrogen bonds between the N-H groups of the thiourea and the halide anion (N-H···X) are observed. mdpi.com These interactions often lead to the formation of a pseudo-six-membered ring, which contributes to the stability of the complex's "butterfly" structure. mdpi.com Similarly, in silver(I) halide complexes containing 1,3-diisopropyl-2-thiourea and triphenylphosphine, intramolecular N-H···X hydrogen bonds are present, forming an S(6) graph-set motif. scienceasia.org

The presence of other functional groups on the thiourea ligand can also lead to intramolecular hydrogen bonding. For instance, in N-aroyl-N'-(4'-cyanophenyl)thioureas, an intramolecular N-H···O hydrogen bond is formed between a thioamide hydrogen and the carbonyl oxygen, creating an S(6) ring motif. mdpi.com This type of interaction is common in acylthiourea complexes and influences the planarity and rigidity of the ligand backbone. conicet.gov.ar

In some nickel(II) complexes of N-thiophosphorylated thioureas, intramolecular N-H···S=P hydrogen bonds are crucial in determining the coordination mode of the ligand, favoring a 1,3-N,S-coordination over a 1,5-S,S'-coordination. rsc.org This demonstrates that intramolecular hydrogen bonding can have a profound effect on the isomeric preference of the resulting complex.

The table below provides examples of intramolecular hydrogen bonds observed in various thiourea complexes.

| Complex Type | Hydrogen Bond | Resulting Motif | Reference |

| [MXL₂] (M=Cu, Ag; X=halide; L=bulky thiourea) | N-H···X | Pseudo-six-membered ring | mdpi.com |

| [AgX(DSPTU)(PPh₃)] (X=halide) | N-H···X | S(6) graph-set motif | scienceasia.org |

| N-Aroyl-N'-(4'-cyanophenyl)thiourea | N-H···O | S(6) ring motif | mdpi.com |

| [Ni(L)₂] (L=N-thiophosphorylated thiourea) | N-H···S=P | Stabilizes 1,3-N,S coordination | rsc.org |

| *DSPTU = 1,3-diisopropyl-2-thiourea |

Intermolecular Interactions and Crystal Packing in Thiourea Complexes

Beyond the individual molecule, intermolecular interactions are fundamental in dictating the crystal packing and the formation of supramolecular architectures in the solid state. In metal-thiourea complexes, a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces, are observed.

A common intermolecular interaction in thiourea derivatives is the formation of centrosymmetric dimers through N-H···S hydrogen bonds, often resulting in an R²₂(8) graph-set motif. researchgate.net These interactions link individual molecules into larger assemblies. In addition to N-H···S bonds, C-H···S, C-H···O, and C-H···π interactions also play a crucial role in the crystal packing of these compounds. conicet.gov.arresearchgate.net

In the crystal structure of N-benzoyl-N'-(4'-cyanophenyl)thiourea, molecules are dimerized via N-H···S and C-H···S intermolecular interactions. mdpi.com The crystal packing of some thiourea derivatives can be stabilized by intricate networks of C-H···O, C-H···S, and π-π stacking interactions. conicet.gov.ar

For metal complexes, intermolecular interactions can involve the coordinated ligands, anions, and even solvent molecules. In some solvated copper complexes, intermolecular hydrogen bonding occurs between the coordinated thiourea and the solvent molecules. mdpi.com In silver(I) halide complexes with 1,3-diisopropyl-2-thiourea, intermolecular N-H···X hydrogen bonds link the complexes into one-dimensional zigzag chains. scienceasia.org The nature of the substituents on the thiourea ligand significantly influences these packing features. researchgate.net

Geometric Preferences of Metal Centers with Thiourea Ligands

The coordination geometry around the metal center in thiourea complexes is influenced by several factors, including the oxidation state of the metal, the steric and electronic properties of the thiourea ligand, and the nature of any other coordinated ligands or counter-ions.

Copper(I), with its d¹⁰ electron configuration, is flexible in its coordination geometry and can form complexes with coordination numbers ranging from two to four. In complexes with N-aryl thioureas, three-coordinate trigonal planar geometries are common, especially with halide ions. uobasrah.edu.iq For example, in copper(I) complexes with N-ferrocenoyl-N'-arylalkylthioureas, the copper(I) ion is coordinated to two sulfur atoms from two separate thiourea ligands and one chloride ion, resulting in a trigonal planar geometry. uobasrah.edu.iq Mononuclear tricoordinate copper(I) halide complexes with bulky thiourea ligands also exhibit a trigonal planar configuration. mdpi.com

Copper(II) (d⁹) complexes with thiourea derivatives often adopt square-planar or distorted square-planar geometries. samipubco.com In some cases, tetrahedral or octahedral geometries are also observed. For instance, copper(II) complexes with certain 3-(trifluoromethyl)phenylthiourea (B159877) derivatives feature a CuN₂S₂ coordination environment where two ligands coordinate in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov The geometry of copper(II) picolinate (B1231196) complexes can be tuned between five-coordinate (distorted trigonal-bipyramidal) and six-coordinate (Jahn-Teller distorted octahedral) by ligand design, which in turn affects their stability. nih.gov

Other first-row transition metals also exhibit distinct geometric preferences. For example, nickel(II) and cobalt(II) complexes with certain N,N'-disubstituted thioureas have been found to adopt octahedral geometries. uobasrah.edu.iq

The table below summarizes some common geometries for metal centers with thiourea ligands.

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

| Cu(I) | N-ferrocenoyl-N'-arylalkylthiourea | 3 | Trigonal Planar | uobasrah.edu.iq |

| Cu(I) | Bulky N,N'-disubstituted thiourea | 3 | Trigonal Planar | mdpi.com |

| Cu(II) | Azomethine thiourea | 4 | Distorted Square-Planar | samipubco.com |

| Cu(II) | 3-(trifluoromethyl)phenylthiourea | 4 | Square-Planar (monomer) | nih.gov |

| Ni(II) | N-benzoyl-N'-(p-tolyl)thiourea | 6 | Octahedral | uobasrah.edu.iq |

| Co(II) | N-benzoyl-N'-(p-tolyl)thiourea | 6 | Octahedral | uobasrah.edu.iq |

Biological Activity Mechanisms of 2,5 Dimethylanilino Thiourea Derivatives in in Vitro Systems

Mechanisms of Anticancer Activity in In Vitro Models

(2,5-Dimethylanilino)thiourea derivatives have shown notable anticancer effects across a variety of cancer cell lines through several distinct mechanisms.

Inhibition of Cancer Cell Line Proliferation

The cytotoxic effects of thiourea (B124793) derivatives have been evaluated against a wide array of human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth and proliferation of malignant cells.

Research has shown that certain thiourea derivatives are effective against various cancer cell lines, including those of the breast, lung, colon, prostate, liver, and ovaries. analis.com.my For instance, N,N'-diarylthiourea derivatives have been investigated for their therapeutic effects on human MCF-7 breast cancer cells. mdpi.com One such derivative showed significant suppression of MCF-7 cell growth with an IC50 value of 338.33 ± 1.52 µM after 24 hours of incubation, while exhibiting no cytotoxic effects on normal human lung cells (wi38 cells). mdpi.com

Other studies have reported the in vitro cytotoxicity of podophyllotoxin–thiourea derivatives against human lung cancer (A549), human breast carcinoma (MDA-MB-231), human prostate cancer (DU-145), and androgen-sensitive human prostate adenocarcinoma (LNCaP) cell lines. analis.com.my Similarly, new benzothiazole (B30560) thiourea derivatives have been tested for their anticancer activity on human breast cancer cells (MCF-7), human cervix epithelial carcinoma (HeLa), human colon cancer cell line (HT-29), and human leukemia cell line (K-562). analis.com.my

Furthermore, some thiourea derivatives have shown potent cytotoxic activity against HepG2 and HCT116 cancer cell lines. biointerfaceresearch.com For example, certain bis-thiourea derivatives exhibited strong antiproliferative effects against these cell lines, with greater selectivity for HepG2 and HCT116 cells compared to MCF-7 cells. biointerfaceresearch.com The table below summarizes the IC50 values of various thiourea derivatives against different cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives on Cancer Cell Lines This table is interactive. Users can sort and filter the data by clicking on the headers.

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Diarylthiourea derivative | MCF-7 (Breast) | 338.33 ± 1.52 | mdpi.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | biointerfaceresearch.com |

| Benzothiazole thiourea derivatives | Various | 0.39 - 200 | analis.com.my |

| Bis-thiourea derivatives | HepG2, HCT116, MCF-7 | Significant Antiproliferative Effects | biointerfaceresearch.com |

| N-benzoyl-n'-phenyltiourea derivatives | T47D (Breast) | Evaluated | analis.com.my |

| Thiazolidin-4-one derivatives | MCF-7, HepG2 | 0.54, 0.24 | nih.gov |

Reversal of Treatment Resistance in Cancer Cells

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). mdpi.com Some thiourea derivatives have shown the potential to overcome this resistance. For example, parental and cisplatin-resistant ovarian cancer cell lines have been used to study the effects of thiourea derivatives against cisplatin (B142131) resistance. kent.ac.uk The development of resistance to platinum-based chemotherapy in advanced ovarian cancer is a major clinical issue. mdpi.com

Epigenetic modifications, such as the hypermethylation of the hMLH1 gene promoter, can lead to drug resistance. mdpi.com Studies have shown that demethylating agents can restore sensitivity to chemotherapy in resistant colorectal cancer cells. mdpi.com While direct evidence for this compound derivatives in reversing resistance through this specific mechanism is still emerging, the broader class of thiourea compounds is being investigated for its potential to sensitize multidrug-resistant cancer cells. mdpi.comulisboa.pt

Targeting Specific Biological Pathways (e.g., K-Ras, Wt-EGFR)

The anticancer activity of thiourea derivatives is often linked to their ability to target specific signaling pathways that are crucial for cancer cell survival and proliferation. The RAS-MAPK pathway, which is frequently activated in cancer due to mutations in genes like KRAS, is a key target. frontiersin.org

Mutations in the KRAS oncogene are found in a significant percentage of colorectal cancers and are associated with resistance to anti-EGFR therapies. oncotarget.com Therefore, targeting mutant KRAS is a major focus of cancer research. biointerfaceresearch.com Novel N,N'-diarylsubstituted thioureas have been developed as potent inhibitors of the mutant K-Ras protein. biointerfaceresearch.com For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line, which harbors a KRAS mutation, with an IC50 value of 0.2 µM. biointerfaceresearch.com Docking studies suggest that this compound binds strongly to a hydrophobic pocket of K-Ras. biointerfaceresearch.com

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. crs.org.tw The combination of KRAS G12C inhibitors with EGFR inhibitors has shown to be a beneficial strategy, as it can effectively inhibit both mutant and wild-type RAS. nih.gov This dual targeting approach helps to overcome the resistance mechanisms that can arise from single-agent therapies. frontiersin.orgnih.gov

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. waocp.org Thiourea derivatives have been shown to trigger apoptosis in various cancer cell lines.

For example, treatment of MCF-7 breast cancer cells with a diarylthiourea compound led to a significant increase in both early and late apoptotic cells. mdpi.com This was accompanied by an arrest of the cell cycle in the S phase, indicating the onset of apoptosis. mdpi.com Furthermore, the study showed an upregulation of caspase-3, a key executioner enzyme in the apoptotic pathway, suggesting that the compound initiates an intrinsic apoptotic route. mdpi.com

Other studies have also demonstrated the apoptosis-inducing effects of thiourea derivatives. nih.gov A novel thiourea polymer was found to cause caspase-dependent apoptosis in colorectal cancer cells. nih.gov Similarly, new pyrazole (B372694) thiourea derivatives have been shown to exhibit significant apoptosis-inducing effects in human cancer cells. researchgate.net These compounds were found to increase the expression of tumor necrosis factor receptors and cleaved caspase 3, while reducing the levels of apoptosis inhibitory proteins. researchgate.net

Enzyme Inhibition Mechanisms

In addition to their anticancer properties, this compound derivatives have been investigated for their ability to inhibit specific enzymes, such as urease.

Urease Inhibitory Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It is implicated in the pathogenesis of various diseases, including those caused by the bacterium Helicobacter pylori. nih.gov Therefore, urease inhibitors are of significant interest for therapeutic applications. cumhuriyet.edu.tr

Thiourea and its derivatives are well-known for their urease inhibitory properties. The inhibitory activity of these compounds is influenced by the nature of the substituents on the thiourea core. nih.gov Arylthiourea derivatives have demonstrated excellent urease inhibitory potency. nih.gov For example, a series of arylthioureas showed mixed or competitive inhibition mechanisms against Canavalia ensiformis urease. nih.gov Molecular modeling studies have provided insights into the binding interactions of these compounds with the enzyme's active site, which includes nickel ions. nih.gov

The inhibitory potency of thiourea derivatives against urease can be significant. For instance, some hydrazonothiazolines containing a thiourea-like scaffold exhibited IC50 values in the range of 1.73–27.3 μM, which is comparable to or better than the standard inhibitor thiourea. acs.org

Table 2: Urease Inhibitory Activity of Thiourea Derivatives This table is interactive. Users can sort and filter the data by clicking on the headers.

| Compound Series | Inhibition Type | IC50 / Ki Value | Reference |

|---|---|---|---|

| Arylthioureas (LaSMMed 122–126) | Mixed or Competitive | IC50: 0.464 - 0.575 mM; Ki: 0.080 - 0.130 mM | nih.gov |

| Hydrazonothiazolines | Significant Inhibition | IC50: 1.73–27.3 μM | acs.org |

| Benzenesulfonohydrazide derivatives | Mixed or Competitive | IC50: 1.11 - 4.89 μM; Ki: 2.76 - 4.32 μM | acs.org |

| Indole-based derivatives | Significant Inhibition | IC50: 0.60 - 30.90 μM | acs.org |

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

This compound derivatives have been investigated for their potential to inhibit cholinergic enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the research of neurodegenerative diseases. tubitak.gov.trmdpi.com

Studies have shown that certain thiourea derivatives exhibit notable inhibitory activity against both AChE and BChE. For instance, a series of chiral thioureas were synthesized and tested for their anticholinesterase activity. Among them, compounds with tertiary amine and trimethoxy substitutions were found to be more active than the standard drug galantamine against both AChE and BChE. tubitak.gov.trtubitak.gov.tr The inhibitory mechanism is believed to involve the thiourea functional group, which can form hydrogen bonds and electrostatic interactions with the active sites of these enzymes. mdpi.com Molecular docking studies have further supported these findings, indicating that these derivatives can fit into the active sites of both AChE and BChE. mdpi.com

The in vitro evaluation of various thiourea derivatives has demonstrated a range of inhibitory potencies. For example, some derivatives showed significant inhibition with IC50 values that are competitive with standard inhibitors. One study reported a thiourea derivative with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com Another study on a new series of thiourea derivatives revealed that all tested compounds demonstrated good BChE inhibitory activity, surpassing that of galantamine. researchgate.net

The following table summarizes the cholinesterase inhibitory activity of selected this compound derivatives from various studies.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | Acetylcholinesterase (AChE) | 58 µg/mL | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | Butyrylcholinesterase (BChE) | 63 µg/mL | mdpi.com |

| N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (14) | Acetylcholinesterase (AChE) | More active than galantamine | tubitak.gov.trtubitak.gov.tr |

| N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (14) | Butyrylcholinesterase (BChE) | More active than galantamine | tubitak.gov.trtubitak.gov.tr |

| N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (17) | Acetylcholinesterase (AChE) | More active than galantamine | tubitak.gov.trtubitak.gov.tr |

| N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (17) | Butyrylcholinesterase (BChE) | More active than galantamine | tubitak.gov.trtubitak.gov.tr |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives | Butyrylcholinesterase (BChE) | Good inhibitory activity | researchgate.net |

Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2) Inhibition

Derivatives of this compound have been explored as inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways. researchgate.net Inhibition of MK-2 is a therapeutic strategy for various inflammatory diseases. biorxiv.org

Research has shown that novel fluorinated thiourea derivatives carrying sulfonamide moieties can act as MK-2 inhibitors. researchgate.net Molecular docking studies have been performed to understand the binding interactions of these compounds within the active site of MK-2. The docking results suggest that these derivatives can fit well into the active site, and in some cases, the inhibitor interacts with key residues such as Glu 190, Leu 141, Asn 191, and Asp 207 through hydrogen bonds. researchgate.net One study identified a fluorinated pyridine (B92270) derivative as a potent inhibitor of MK-2. researchgate.net

Tyrosinase Enzyme Inhibition

This compound derivatives have shown potential as inhibitors of the tyrosinase enzyme, which plays a crucial role in melanin (B1238610) biosynthesis. nih.govmdpi.commdpi.com The inhibition of tyrosinase is of interest for cosmetic and therapeutic applications related to hyperpigmentation. mdpi.com

The inhibitory mechanism of thiourea-containing drugs against tyrosinase has been characterized as non-competitive. nih.gov Molecular docking simulations suggest that both the nitrogen of the thiourea group and the thione group are important for interaction with the tyrosinase enzyme. nih.gov The structure-activity relationship of these derivatives indicates that the substituents on the phenyl ring significantly influence their inhibitory activity. mdpi.com For example, indole-thiourea derivatives have been designed and evaluated, with some compounds showing superior inhibitory activity compared to the standard inhibitor kojic acid. mdpi.com Kinetic studies have confirmed that some of these derivatives act as competitive inhibitors. mdpi.com

Several studies have reported the IC50 values for various thiourea derivatives against tyrosinase. For instance, certain chiral thioureas exhibited significant tyrosinase inhibitory activity with IC50 values in the millimolar range. tubitak.gov.trtubitak.gov.tr Another study on sulfaclozine-derived thioureas identified compounds with potent tyrosinase inhibition. researchgate.net

The following table presents the tyrosinase inhibitory activity of selected thiourea derivatives.

| Compound/Derivative | IC50 Value (mM) | Reference |

| N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (14) | 1.1 ± 0.1 | tubitak.gov.trtubitak.gov.tr |

| N-(2,5-dimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (10) | 1.5 ± 0.3 | tubitak.gov.trtubitak.gov.tr |

| N-(2,4-dimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (12) | 1.6 ± 0.6 | tubitak.gov.trtubitak.gov.tr |

| N-(4-bromophenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (6) | 1.9 ± 0.5 | tubitak.gov.trtubitak.gov.tr |

| N-(3,4-dimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (13) | 2.2 ± 0.9 | tubitak.gov.trtubitak.gov.tr |

| N-(4-ethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea (11) | 2.9 ± 0.2 | tubitak.gov.trtubitak.gov.tr |

| 4-[3-(4-fluorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2e) | Potent inhibitor | researchgate.net |

| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2f) | Potent inhibitor | researchgate.net |

Inhibition of Ras-related GTPases

This compound derivatives have been identified as inhibitors of Ras-related GTPases, a superfamily of small monomeric GTPases involved in regulating a wide range of cellular processes. google.comnih.govnih.gov The compound CID-1067700, also known as ML282, which has a thiourea core, has been characterized as a pan-GTPase inhibitor. google.commedchemexpress.com It competitively inhibits the binding of nucleotides to Ras-related in brain 7 (Rab7) with a nanomolar Ki value. nih.govmedchemexpress.com

This inhibitor has been shown to have a significant inhibitory effect on Rab7 nucleotide binding, with high efficacy. google.comnih.gov While it shows the highest potency against Rab7, it also exhibits some efficacy against other small GTPases of the Rho, Ras, and Rab families. google.com Molecular docking studies suggest that this compound can fit into the nucleotide-binding pocket of Rab7. nih.gov The identification of this thiourea-based inhibitor provides a scaffold for developing more selective probes for individual GTPase subfamilies. google.comnih.gov

Antimicrobial Activity Mechanisms in In Vitro Systems

Antibacterial Activity against Various Pathogens

Derivatives of this compound have demonstrated antibacterial activity against a variety of pathogens, particularly Gram-positive bacteria. researchgate.netmdpi.comresearchgate.netfip.org The 2,5-dimethylphenyl scaffold is a common feature in many antimicrobial compounds. mdpi.com

A series of novel thiazole (B1198619) derivatives incorporating the 2,5-dimethylphenylthioureido moiety were synthesized and evaluated for their antimicrobial properties. These compounds showed favorable activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. mdpi.com However, they were not active against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli, suggesting the existence of specific targets within Gram-positive bacteria. mdpi.com

Fluorinated thiourea derivatives have also been synthesized and tested for their antimicrobial activity. researchgate.net Some of these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria. For instance, a tetrafluoro pyridine derivative showed high activity against S. pneumoniae and B. subtilis. researchgate.net The structure-activity relationship suggests that the degree of fluorine substitution can impact the antibacterial potency. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiourea derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a (tetrafluoro pyridine derivative) | S. pneumoniae | 3.9 | researchgate.net |

| 4a (tetrafluoro pyridine derivative) | B. subtilis | 1.95 | researchgate.net |

| 4a (tetrafluoro pyridine derivative) | P. aeruginosa | 15.63 | researchgate.net |

| 4a (tetrafluoro pyridine derivative) | E. coli | 3.9 | researchgate.net |

| 3d (fluoro methoxy (B1213986) derivative) | S. pneumoniae | 62.5 | researchgate.net |

| 3d (fluoro methoxy derivative) | B. subtilis | 7.81 | researchgate.net |

| 3d (fluoro methoxy derivative) | P. aeruginosa | 250 | researchgate.net |

| 3d (fluoro methoxy derivative) | E. coli | 62.5 | researchgate.net |

| 4b (fluorinated benzothiazole derivative) | S. pneumoniae | 125 | researchgate.net |

| 4b (fluorinated benzothiazole derivative) | B. subtilis | 15.63 | researchgate.net |

| 4b (fluorinated benzothiazole derivative) | P. aeruginosa | 250 | researchgate.net |

| 4b (fluorinated benzothiazole derivative) | E. coli | 125 | researchgate.net |

Antifungal Activity

This compound derivatives have also been investigated for their antifungal properties. mdpi.commdpi.com Thiourea derivatives are known to possess a broad spectrum of biological activities, including antifungal effects. mdpi.com

In one study, a series of thiourea derivatives of 2-thiophenecarboxylic acid were evaluated against nosocomial Candida auris strains. The ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.com The proposed mechanism of action involves the disruption of fungal cell wall biosynthesis and biofilm formation through hydrogen bonding and electrostatic interactions with essential fungal enzymes, facilitated by the thiourea group. mdpi.com

Another study on novel thiazole derivatives with a 2,5-dimethylphenylthioureido scaffold also reported antifungal activity. mdpi.com While specific data on the antifungal mechanism for these particular derivatives is limited, the general understanding is that the thiourea moiety plays a crucial role in their biological activity.

The following table shows the minimum inhibitory concentration (MIC) of a selected thiourea derivative against a fungal strain.

| Compound/Derivative | Fungal Strain | MIC (mg/mL) | Reference |

| SB2 (ortho-methylated derivative) | C. auris DSM 21092 | 0.0781 | mdpi.com |

Antituberculosis and Antimycobacterial Activity

Thiourea derivatives have emerged as a significant class of compounds with promising antituberculosis and antimycobacterial properties. In vitro studies have demonstrated their efficacy against various strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.

A study on novel thiourea derivatives revealed that compounds TU1 (N-(cyclohexyl(methyl)carbomothioyl) benzamide) and TU2 (N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide) were the most potent against M. tuberculosis (Mtb), with MIC90 values of 28.2 and 11.2 μM, respectively. up.ac.za Other derivatives, such as TU4 , TU5 , and TU6 , showed milder antituberculosis activity. up.ac.za Another research effort synthesized a series of thiourea derivatives, with some compounds inhibiting the growth of M. tuberculosis H37Rv in both bacterial culture and infected macrophages. nih.gov Specifically, derivative 28 was highlighted for its potent activity. nih.gov Furthermore, certain thiourea derivatives were found to be active against the hypervirulent clinical Mtb strain M299. nih.gov The design of conjugated thiadiazole-thiourea scaffolds has also yielded compounds with significant activity against the H37Rv strain of M. tuberculosis. researchgate.net For instance, compounds 11 and 19 from this series displayed MIC values of 10.96 and 11.48 µM, respectively. researchgate.net

Table 1: In Vitro Antituberculosis Activity of Select Thiourea Derivatives

| Compound/Derivative | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| TU1 | M. tuberculosis | 90: 28.2 µM | up.ac.za |

| TU2 | M. tuberculosis | 90: 11.2 µM | up.ac.za |

| TU4 | M. tuberculosis | 90: 80.3 µM | up.ac.za |

| TU5 | M. tuberculosis | 90: 82.8 µM | up.ac.za |

| TU6 | M. tuberculosis | 90: 107.7 µM | up.ac.za |

| Derivative 28 | M. tuberculosis H37Rv | 50: 2.0 ± 1.1 µM (culture), 2.3 ± 1.1 µM (macrophages) | nih.gov |

| Derivative 29 | M. tuberculosis M299 | 50: 5.6 ± 1.2 µM | nih.gov |

| Compound 11 (Thiadiazole-Thiourea) | M. tuberculosis H37Rv | 10.96 µM | researchgate.net |

| Compound 19 (Thiadiazole-Thiourea) | M. tuberculosis H37Rv | 11.48 µM | researchgate.net |

| Compound 15 (Thiadiazole-Thiourea) | M. tuberculosis H37Rv | 17.81 µM | researchgate.net |

Antimalarial Activity

The development of novel antimalarial agents is a global health priority, and various heterocyclic compounds, including thiourea derivatives, have been explored for their potential in this area. While specific data on this compound is not available, related structures have shown promise.

Research into hybrid pyridine-substituted pyrazole 1,3,5-triazine (B166579) derivatives, which can be synthesized from thiourea precursors, has demonstrated considerable antimalarial activity. In vitro assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum showed IC50 values in the micromolar range. malariaworld.org Specifically, compounds 7s258 and 7s5 were identified as having substantial potential as antimalarial agents. malariaworld.org Another study on amphiphilic naphthothiazolium salts, prepared from thiourea derivatives, also reported in vitro activity against P. falciparum. scispace.com

Antiprotozoal Activity (e.g., Leishmania amazonensis)

Thiourea derivatives have demonstrated significant in vitro activity against various protozoan parasites, including Leishmania amazonensis, the causative agent of leishmaniasis.

A study focusing on N,N'-disubstituted thiourea derivatives identified several compounds with potent anti-leishmanial effects. nih.gov Compound 3e exhibited an IC50 of 4.9 ± 1.2 µM against the amastigote form of L. amazonensis, showing over 80-fold selectivity compared to the reference drug miltefosine. nih.gov The introduction of a piperazine (B1678402) ring in a second generation of thioureas led to enhanced potency, with compound 5i achieving an IC50 of 1.8 ± 0.5 µM and a selectivity index of approximately 70. nih.gov Another compound, N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea (thiourea 1 ), showed an IC50 of 54.14 µM for promastigotes and 70 µM for amastigotes of L. amazonensis. researchgate.netnih.gov Encapsulating this compound in nanoparticles significantly improved its leishmanicidal activity and reduced cytotoxicity. researchgate.netnih.gov

**Table 2: In Vitro Antiprotozoal Activity of Select Thiourea Derivatives against *Leishmania amazonensis***

| Compound/Derivative | Form | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3e | Amastigote | 4.9 ± 1.2 µM | >80 | nih.gov |

| Compound 5i | Amastigote | 1.8 ± 0.5 µM | ~70 | nih.gov |

| Thiourea 1 | Promastigote | 54.14 µM | - | researchgate.netnih.gov |

| Thiourea 1 | Amastigote | 70 µM | - | researchgate.netnih.gov |

| Thiourea 1 (Nanoparticle) | Amastigote | 1.46 ± 0.09 µg/mL | 68.49 | researchgate.netnih.gov |

Other Biological Activities and Mechanisms in In Vitro Contexts

Antioxidant Mechanisms (e.g., DPPH Radical Scavenging)

Several thiourea derivatives have been evaluated for their antioxidant properties through various in vitro assays, including the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

In one study, a series of unsymmetrical thiourea derivatives were tested for their antioxidant capacity. nih.gov Compound 5 (1-(3-methylpyridin-2-yl)-3-phenylthiourea) was the most potent DPPH radical scavenger with an IC50 value of 37.50 µg/mL. nih.gov Other compounds in the series also displayed significant scavenging activity. nih.gov Similarly, another investigation found that among a series of synthesized thiourea derivatives, compound 2a was highly effective in the DPPH assay. researchgate.net The antioxidant ability of these compounds is often attributed to their capacity to donate a hydrogen atom to neutralize free radicals. hueuni.edu.vn

Table 3: DPPH Radical Scavenging Activity of Select Thiourea Derivatives

| Compound/Derivative | Activity (IC50) | Reference |

|---|---|---|

| Compound 5 | 37.50 µg/mL | nih.gov |

| Compound 1 | 63.02 µg/mL | nih.gov |

| Compound 4 | 67.11 µg/mL | nih.gov |

| Compound 2 | 72.00 µg/mL | nih.gov |

| Compound 6 | 90.30 µg/mL | nih.gov |

| Compound 3 | 118.05 µg/mL | nih.gov |

Anti-inflammatory Pathways

The anti-inflammatory potential of thiourea derivatives has been investigated through their ability to modulate key inflammatory pathways in vitro. The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production. rsc.orgnih.govmdpi.com

Studies have shown that certain thiourea derivatives can inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov They have also been found to inhibit the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov In some cases, thiourea derivatives of naproxen (B1676952) have demonstrated the ability to decrease paw edema in in vivo models, which is an indicator of anti-inflammatory effects. nih.gov Some of these derivatives were also found to be potent inhibitors of 5-LOX in vitro. mdpi.com

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a crucial area of research, particularly in the development of anticancer agents. Thiourea derivatives have been studied for their ability to bind to DNA through various modes, including intercalation and groove binding. mdpi.com

One study on bis-acyl-thiourea derivatives (UP-1 , UP-2 , and UP-3 ) showed that these compounds interact significantly and spontaneously with DNA. mdpi.com The binding parameters, including the binding constant (Kb) and Gibbs free energy change (ΔG), indicated a strong interaction. The binding was characterized as a mixed mode involving partial intercalation and groove binding. mdpi.com The binding affinity was found to be in the order of UP-3 > UP-1 > UP-2. mdpi.com DNA viscosity studies can further confirm the intercalative binding mode of these compounds. mdpi.com The ability of a ligand to insert itself between the base pairs of the DNA double helix is a hallmark of intercalation. nih.gov

Table 4: DNA Binding Parameters for Select Bis-Acyl-Thiourea Derivatives

| Compound | Binding Constant (Kb) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Binding Site Size (n) | Binding Mode | Reference |

|---|---|---|---|---|---|

| UP-1 | 1.2 x 10⁴ | -5.56 | 1.12 | Partial Intercalation/Groove | mdpi.com |

| UP-2 | 8.9 x 10³ | -5.38 | 1.08 | Partial Intercalation/Groove | mdpi.com |

| UP-3 | 2.5 x 10⁴ | -5.99 | 1.19 | Partial Intercalation/Groove | mdpi.com |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sciforum.net It has been successfully applied to various thiourea derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. sciforum.netresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.nettaylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. tandfonline.com For many thiourea derivatives, the HOMO is typically localized on the thiourea moiety and the phenyl ring, while the LUMO may be distributed across the entire molecule. researchgate.net

Table 1: Example of Electronic Properties Calculated for a Thiourea Analog using DFT

| Parameter | Value (eV) | Description |

| EHOMO | -6.27 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.29 | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |

From the HOMO and LUMO energies obtained via DFT, several key quantum chemical parameters can be calculated to describe the global reactivity of a molecule. asianpubs.orgiau.ir These parameters are derived using Koopmans' theorem and provide a quantitative measure of chemical reactivity. iau.ir

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. iau.ir

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). iau.ir

These parameters are crucial for comparing the reactivity of different thiourea analogs and predicting their behavior in chemical reactions. asianpubs.orgmdpi.com

Table 2: Example of Calculated Thermodynamic and Reactivity Descriptors for a Thiourea Analog

| Parameter | Formula | Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 2.145 | High value indicates high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | 0.466 | Low value indicates less polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.125 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.96 | Measures the propensity to act as an electrophile. |

Thiourea derivatives can act as electron donors to form charge-transfer (CT) complexes with electron-acceptor molecules, such as benzoquinones. taylorandfrancis.comasianpubs.org A CT complex is an association where a fraction of electronic charge is transferred from the donor to the acceptor, resulting in a stabilizing electrostatic attraction. taylorandfrancis.comumb.sk The formation of these complexes is often indicated by the appearance of a new, distinct absorption band in the UV-visible spectrum. nih.gov

DFT calculations are employed to study the properties of these complexes. asianpubs.org By optimizing the geometry of the donor-acceptor pair, researchers can determine the structure of the complex, the amount of charge transferred, and the theoretical transition energies, which can be compared with experimental spectroscopic data. asianpubs.org The analysis of HOMO and LUMO of the complex helps to understand the nature of the electronic transition responsible for the charge transfer. taylorandfrancis.com

Calculation of Thermodynamic Parameters (e.g., hardness, softness, electrophilicity index)

Molecular Modeling for Biological Target Interactions

Molecular modeling techniques are indispensable for predicting and analyzing how ligands like this compound interact with biological macromolecules, such as enzymes and proteins. These simulations guide the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. nih.govmdpi.com For thiourea derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes, including α-amylase, α-glucosidase, and protein kinases like EGFR. nih.govmdpi.comnih.gov

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.nettandfonline.com For example, the NH groups of the thiourea moiety can act as hydrogen bond donors, while the dimethylphenyl group can engage in hydrophobic interactions with nonpolar residues in the active site.

Table 3: Example of Interactions for a Thiourea Analog in a Protein Active Site from Molecular Docking

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 300 | Hydrogen Bond (with NH) | 2.1 |

| GLU 233 | Hydrogen Bond (with C=S) | 2.5 |

| TYR 62 | π-Alkyl (with Phenyl Ring) | 4.5 |

| TRP 59 | π-π Stacking (with Phenyl Ring) | 3.8 |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes that may occur upon binding. researchgate.netresearchgate.net

A common analysis in MD simulations is the calculation of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net MD can also reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy. researchgate.net These simulations are crucial for validating the results of molecular docking and confirming the stability of the predicted interactions. undip.ac.idacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a means to correlate the molecular structure of compounds with their biological activities. analis.com.myeajournals.org For thiourea derivatives, including analogs of this compound, QSAR models have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent agents. analis.com.myresearchgate.netresearchgate.net

QSAR models are developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to create mathematical equations that relate molecular descriptors to biological activity. analis.com.mynih.gov These descriptors can encode various chemical properties, such as mass, polarizability, electronegativity, and partition coefficients. nih.gov For instance, a QSAR study on carbonyl thiourea analogs used stepwise-MLR and genetic algorithms (GA-MLR and GA-PLS) to build predictive models for their anti-amoebic activity. analis.com.my

In the context of anticancer research, QSAR has been applied to sulfur-containing thiourea derivatives to identify key molecular features influencing their cytotoxicity against various cancer cell lines. nih.gov Such studies have revealed that properties like van der Waals volume and the frequency of specific bonds (e.g., C-N, F-F, N-N) are crucial predictors of anticancer activity. nih.gov For example, 3D-QSAR models for pyrazoline derivatives with a thiourea skeleton have been used to design selective HER-2 inhibitors, highlighting the importance of steric and electrostatic fields in determining compound potency. nih.govbohrium.com

The predictive power of QSAR models is rigorously evaluated through internal and external validation techniques, ensuring their reliability for guiding the design of new compounds. nih.govnih.govmdpi.com These computational approaches not only accelerate the drug development process but also provide deep insights into the mechanisms of action of thiourea derivatives.

In silico Studies for Structure-Activity Relationship (SAR) Analysis

In silico studies are integral to understanding the structure-activity relationships (SAR) of thiourea derivatives, offering a computational lens to examine how molecular structure influences biological function. nih.govresearchgate.net These studies encompass a range of computational techniques, including molecular docking, which predicts the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov

For thiourea analogs, SAR analyses have been crucial in identifying the structural motifs responsible for their biological activities. For example, in a series of pyrazoline-thiazole hybrids, SAR studies revealed that the nature and position of substituents on the phenyl ring significantly impact their anti-α-glucosidase and anti-urease activities. nih.gov It was found that electron-withdrawing groups, such as -CF3, can enhance the inhibitory potency. nih.gov Similarly, for other thiourea derivatives, the presence and position of hydroxyl or halogen groups have been shown to be critical for their enzymatic inhibition, often by forming key hydrogen bonds within the active site of the target enzyme. mdpi.com

The insights gained from SAR are often used to refine the design of new compounds with improved activity and selectivity. core.ac.ukdiva-portal.orgacs.org For instance, understanding that a particular substituent at a specific position enhances activity allows for the rational design of new analogs with even greater potency. nih.gov The combination of in silico SAR analysis with experimental validation provides a powerful strategy for the development of novel therapeutic agents based on the thiourea scaffold.

Non-Covalent Interaction Analysis

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonding plays a critical role in the molecular recognition and self-assembly of thiourea derivatives, influencing their crystal packing and biological activity. iucr.orgscielo.org.mxwm.edu Both intramolecular and intermolecular hydrogen bonds are frequently observed in the crystal structures of these compounds. iucr.orgiucr.org

Intramolecular hydrogen bonds often lead to the formation of planar, pseudo-ring structures. iucr.org For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, an intramolecular hydrogen bond is observed between a thiourea N-H group and the nitrogen of the dimethylamino substituent. iucr.orgresearchgate.net This type of interaction can significantly influence the conformation of the molecule.

Intermolecular hydrogen bonds are responsible for the formation of extended supramolecular architectures in the solid state. researchgate.net A common motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds, creating an R2(8) ring pattern. iucr.orgscielo.org.mx These dimers can then be further linked into chains or more complex three-dimensional networks through other hydrogen bonding interactions, such as N-H···N or N-H···O bonds. scielo.org.mxiucr.orgscispace.com The nature of these networks is highly dependent on the substituents present on the thiourea core. scielo.org.mx

The following table summarizes some of the key hydrogen bonding interactions observed in thiourea derivatives:

| Compound Type | Interaction Type | Description |

| Acylthioureas | Intramolecular N-H···O | Forms a stable S(6) pseudo-ring. iucr.org |

| N-Arylthioureas | Intermolecular N-H···S | Leads to the formation of centrosymmetric R2(8) dimers. iucr.orgscielo.org.mx |

| Pyridylthioureas | Intermolecular N-H···N | Connects molecules into chains or more complex networks. scielo.org.mx |

| Hydroxy-substituted thioureas | Intermolecular O-H···S | Contributes to the formation of helical structures. researchgate.net |

Chalcogen Bonding Analysis

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic center. researchgate.netscispace.comrsc.org In thiourea derivatives, the sulfur atom of the thiocarbonyl group can participate in chalcogen bonding, influencing the compound's conformation and crystal packing. rsc.orgrsc.org

The strength of a chalcogen bond generally increases with the polarizability of the chalcogen atom and the presence of electron-withdrawing groups on the molecule. researchgate.netscispace.com Theoretical and experimental studies have shown that chalcogen bonds can play a significant role in stabilizing specific conformations of thiourea derivatives. For example, in certain N,N'-diaryl thioureas, intramolecular S···S or Se···S interactions can help to enforce a planar trans-trans conformation. rsc.org

π-π Interactions in Molecular Systems

π-π interactions are non-covalent interactions that occur between aromatic rings. In the context of this compound and its analogs, these interactions can play a significant role in the stabilization of the crystal structure. scielo.org.mx

In some crystal structures of thiourea derivatives, π-π stacking has been observed to contribute to the formation of dimeric or polymeric structures. For instance, in certain chiral thiourea organocatalysts, favorable π-π stacking between bis(trifluoromethyl)phenyl groups and between the phenyl rings of aminoindanol (B8576300) moieties has been identified. scispace.com These interactions can influence the catalytic activity of the compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.govacs.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. nih.goveurjchem.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the intermolecular contacts. nih.govnih.gov For example, in the analysis of N,N'-bis[2-(dimethylamino)phenyl]thiourea, the fingerprint plots revealed that H···H, C···H/H···C, and S···H/H···S contacts are the most significant contributors to the crystal packing. nih.gov This type of analysis is invaluable for understanding the complex interplay of forces that determine the supramolecular architecture of this compound and its analogs. tandfonline.comtandfonline.comugr.es

Conclusion

Direct Synthesis Approaches

Direct synthesis methods offer straightforward and often high-yielding routes to arylthioureas. These techniques typically involve the formation of the thiourea (B124793) backbone through the reaction of primary amines with a sulfur-containing reagent.

Condensation Reactions of Amines with Isothiocyanates

The most prevalent and traditional method for synthesizing thiourea derivatives is the condensation reaction between an amine and an isothiocyanate. mdpi.comjuniperpublishers.com This approach is widely applicable for creating both symmetrical and unsymmetrical thioureas. In the case of this compound, the synthesis would involve the reaction of 2,5-dimethylaniline (B45416) with a suitable isothiocyanate.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage. juniperpublishers.com This reaction is often carried out under uncatalyzed conditions and can be highly efficient. For instance, a series of N-(4-trifluoromethylphenyl) thiourea derivatives were prepared through the condensation of various isothiocyanates with 4-trifluorophenylamine. juniperpublishers.com Similarly, reacting phenylisothiocyanate with primary and secondary aryl amines is a common route to yield 1-phenyl-3-aryl thiourea derivatives. uobaghdad.edu.iq

The versatility of this method is further demonstrated by its use in preparing a wide range of substituted thioureas. For example, N-aroyl-N'-aryl thiourea derivatives have been synthesized by reacting N-aroyl isothiocyanates with primary and secondary aryl amines. anjs.edu.iq This method's adaptability allows for the introduction of various substituents on both the aryl and acyl groups, providing access to a large library of compounds.

Table 1: Examples of Arylthiourea Synthesis via Isothiocyanate Condensation

| Amine Reactant | Isothiocyanate Reactant | Product | Reference |

| 4-Trifluorophenylamine | Various isothiocyanates | N-(4-trifluoromethylphenyl) thiourea derivatives | juniperpublishers.com |

| Primary/Secondary Aryl Amines | Phenylisothiocyanate | 1-Phenyl-3-aryl thiourea derivatives | uobaghdad.edu.iq |

| Primary/Secondary Aryl Amines | N-Aroyl isothiocyanates | N-Aroyl-N'-aryl thiourea derivatives | anjs.edu.iq |

Preparation via 1,1'-Thiocarbonyldiimidazole (B131065) Routes

An alternative to the use of isothiocyanates is the employment of 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent. mdpi.com TCDI is a stable, solid reagent that serves as a safer alternative to the highly toxic and corrosive thiophosgene (B130339). nih.gov The imidazole (B134444) groups on TCDI are readily displaced, allowing for the sequential addition of amines to form unsymmetrical thioureas.

The synthesis of N,N'-bis[2-(dialkylamino)phenyl]thioureas has been achieved by treating 1,1'-thiocarbonyldiimidazole with two equivalents of 2-amino-N,N'-dialkylaniline. researchgate.net This method has also been utilized in mechanochemical synthesis, where solid thioacylating reagents like TCDI are advantageous due to their stability and ease of handling. nih.govirb.hr For example, N-thiocarbamoyl benzotriazoles, which can be considered synthetic equivalents of isothiocyanates, have been used in solid-state milling reactions with anilines to produce symmetrical aromatic thioureas in nearly quantitative yields. irb.hr

Exploration of One-Step Synthetic Protocols

One-pot synthetic methods offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols for the synthesis of thiourea derivatives have been developed. rsc.orgtandfonline.com